Spermine dihydrate
CAS No.: 403982-64-9
Cat. No.: VC2266047
Molecular Formula: C10H30N4O2
Molecular Weight: 238.37 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 403982-64-9 |
---|---|
Molecular Formula | C10H30N4O2 |
Molecular Weight | 238.37 g/mol |
IUPAC Name | N,N'-bis(3-aminopropyl)butane-1,4-diamine;dihydrate |
Standard InChI | InChI=1S/C10H26N4.2H2O/c11-5-3-9-13-7-1-2-8-14-10-4-6-12;;/h13-14H,1-12H2;2*1H2 |
Standard InChI Key | MTNRSMVAYLLBAV-UHFFFAOYSA-N |
SMILES | C(CCNCCCN)CNCCCN.O.O |
Canonical SMILES | C(CCNCCCN)CNCCCN.O.O |
Introduction
Chemical Properties and Structure
Chemical Identity and Classification
Spermine dihydrate is precisely identified by several standardized chemical identifiers. It carries the CAS registry number 403982-64-9, which distinguishes it from the anhydrous form of spermine . Its systematic IUPAC name is N,N'-Bis(3-aminopropyl)-1,4-butanediamine hydrate, while in chemical databases it is registered with ChemSpider ID 20171550 and EC Number 687-801-4 . This compound represents an important member of the polyamine family, characterized by its multiple amine groups and associated water molecules.
Molecular Structure and Formula
The molecular formula of spermine dihydrate is C₁₀H₃₀N₄O₂, representing the combination of the spermine molecule (C₁₀H₂₆N₄) with two water molecules . The structural formula can be represented as NH₂(CH₂)₃NH(CH₂)₄NH(CH₂)₃NH₂- 2H₂O, highlighting its linear arrangement with four nitrogen atoms separated by carbon chains of varying lengths . This structure features two primary amine groups at the terminals and two secondary amine groups within the backbone, creating a symmetrical molecule with significant buffering capacity.
Table 1: Chemical Properties of Spermine Dihydrate
Property | Description |
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CAS Number | 403982-64-9 |
Systematic Name | N,N'-Bis(3-aminopropyl)-1,4-butanediamine hydrate |
Molecular Formula | C₁₀H₃₀N₄O₂ |
Structural Formula | NH₂(CH₂)₃NH(CH₂)₄NH(CH₂)₃NH₂- 2H₂O |
ChemSpider ID | 20171550 |
EC Number | 687-801-4 |
Chemical Classification | Polyamine hydrate |
Physical Properties
Thermal Characteristics and Melting Point
A notable distinguishing feature of spermine dihydrate is its melting point, which ranges from 63 to 65°C, significantly higher than that of anhydrous spermine, which melts between 27 and 31°C . This elevation in melting point demonstrates how the incorporation of water molecules into the crystal structure enhances thermal stability, likely through additional hydrogen bonding networks that require more energy to disrupt. This property makes spermine dihydrate potentially more suitable for applications requiring thermal stability.
Crystalline Structure
The incorporation of two water molecules per spermine molecule in the dihydrate form creates a unique crystalline arrangement that differs substantially from the anhydrous form. The water molecules likely form hydrogen bonds with the amine groups of spermine, creating a more rigid and organized crystal lattice. This structural arrangement contributes to the compound's physical properties, including its elevated melting point and potentially different solubility characteristics compared to anhydrous spermine.
Table 2: Comparison Between Spermine Dihydrate and Anhydrous Spermine
Property | Spermine Dihydrate | Anhydrous Spermine |
---|---|---|
Molecular Formula | C₁₀H₃₀N₄O₂ | C₁₀H₂₆N₄ |
Melting Point | 63-65°C | 27-31°C |
Water Content | 2 molecules per spermine | None |
Crystal Structure | Stabilized by water molecules | Less rigid arrangement |
Formation Method | Precipitation of spermine with water | Direct synthesis |
Biological Functions and Mechanisms
Role in Cellular Processes
While the search results don't provide specific information about the biological functions of spermine dihydrate itself, the parent compound spermine plays significant roles in cellular functions across various organisms. Spermine is recognized as a biogenic polyamine formed from spermidine and serves as an essential growth factor in multiple biological systems . The presence of four amine groups in spermine enables it to interact with numerous cellular components, including nucleic acids, proteins, and membrane structures.
Stress Response and Protective Mechanisms
Spermine exhibits remarkable capability in mediating stress responses, particularly in plant systems. Research indicates that spermine and other polyamines help plants withstand osmotic stress through multiple mechanisms . The positively charged nature of spermine allows it to stabilize cellular membranes under stress conditions by interacting with negatively charged molecules such as proteins and phospholipids . Notably, spermine's four nitrogen groups provide superior buffering efficiency compared to related polyamines like spermidine or putrescine .
Studies with Arabidopsis mutants lacking spermine demonstrated increased sensitivity to osmotic stress compared to wild-type plants, further confirming spermine's protective role under water-limited conditions . While these studies primarily focused on spermine rather than specifically on the dihydrate form, they provide valuable insights into the biological importance of this polyamine.
Research Applications and Recent Findings
Agricultural Applications in Stress Tolerance
Recent research has revealed promising applications of spermine in enhancing crop resilience under water-deficit conditions. A 2025 study demonstrated that foliar application of spermine (0.2 mM) significantly improved sweet corn (Zea mays L. var. saccharata) performance under hydroponic water deficit conditions induced by polyethylene glycol 6000 .
The research documented multiple beneficial effects of spermine treatment, including:
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Substantial biomass enhancement, with total biomass increases of 145% in Dessert and Tyson genotypes, 118% in Messenger, and 110% in Royalty under severe water deprivation conditions
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Improved root development, with root length increases of 36.6% in the Dessert genotype under combined spermine and 12% PEG treatment compared to PEG treatment alone
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Enhanced shoot elongation and specific leaf area, with a remarkable 272.6% increase in the latter parameter observed in the Tyson genotype under severe water deficit
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Preservation of photosynthetic capacity through increased chlorophyll and carotenoid levels, with relative chlorophyll content increasing by 103.1% in the Dessert genotype under severe water deprivation
Table 3: Effects of Spermine Treatment on Sweet Corn Under Water Deficit Conditions
Parameter | Genotype | Improvement with Spermine Treatment |
---|---|---|
Total Biomass | Dessert, Tyson | 145% increase under severe water deficit |
Total Biomass | Messenger | 118% increase under severe water deficit |
Total Biomass | Royalty | 110% increase under severe water deficit |
Root Length | Dessert | 36.6% increase compared to 12% PEG alone |
Specific Leaf Area | Tyson | 272.6% increase under severe water deficit |
Relative Chlorophyll Content | Dessert | 103.1% increase under severe water deficit |
Malondialdehyde Levels | Tyson | 48.7% decrease (reduced oxidative damage) |
Quantum Efficiency of PSII | Tyson | 107.2% increase under moderate water deprivation |
Quantum Efficiency of PSII | Royalty | 99.4% increase under moderate water deprivation |
Biochemical Research and Enzymatic Connections
Understanding spermine's synthesis pathway provides additional context for its biological significance. Research on human spermine synthase (EC 2.5.1.22), the enzyme responsible for spermine production, has revealed important structural insights. Crystal structure analyses show that human spermine synthase functions as a dimer of identical subunits, each containing three distinct domains :
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A C-terminal domain housing the active site with structural similarity to spermidine synthase
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A central domain comprised of four β-strands
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An N-terminal domain exhibiting remarkable structural similarity to S-adenosylmethionine decarboxylase, which produces the aminopropyl donor substrate
The dimerization of this enzyme occurs primarily through interactions between the N-terminal domains, and experimental deletion of this domain resulted in complete loss of spermine synthase activity, suggesting that dimerization may be essential for enzymatic function . These structural studies enhance our understanding of the biological synthesis of spermine and potentially provide insights for future applications.
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